molecular formula C17H14Cl2O2 B3976078 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone

4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B3976078
M. Wt: 321.2 g/mol
InChI Key: VSQDROARQOEEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that mimics the effects of THC, the main psychoactive component of marijuana. JWH-018 has been classified as a Schedule I drug in the United States, meaning that it is illegal to possess or distribute.

Mechanism of Action

4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone acts on the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana. It binds to the CB1 receptor, which is found primarily in the brain, and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as to cause changes in body temperature and respiratory rate. 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been shown to produce changes in mood and behavior, including euphoria, relaxation, and altered perception.

Advantages and Limitations for Lab Experiments

4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a useful tool for studying the effects of synthetic cannabinoids on the body. One limitation is that it is a Schedule I drug, which means that it is illegal to possess or distribute. This can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone and synthetic cannabinoids. One direction is to study the long-term effects of synthetic cannabinoids on the brain and behavior. Another direction is to investigate the potential therapeutic uses of synthetic cannabinoids, such as in the treatment of pain or anxiety. Finally, there is a need for research on the development of new synthetic cannabinoids that are safer and more effective than existing compounds.

Scientific Research Applications

4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has been used in scientific research to study the effects of synthetic cannabinoids on the body. It has been used to investigate the mechanisms of action of synthetic cannabinoids, as well as their effects on the brain and behavior. 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-21-11-3-4-13-12(5-7-17(20)14(13)9-11)10-2-6-15(18)16(19)8-10/h2-4,6,8-9,12H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQDROARQOEEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 2
Reactant of Route 2
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 3
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 4
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 5
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone
Reactant of Route 6
Reactant of Route 6
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.